molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

Cat. No.: B2603398
CAS No.: 866010-14-2
M. Wt: 299.374
InChI Key: LYYNYFNGPCNXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.

Scientific Research Applications

Determination of the Absolute Configuration and Metabolic Profile

  • The absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones was determined, and their in vitro metabolic profiles were studied. These compounds, derived from fungi, showed potential as drug candidates due to their antibacterial properties. Their metabolic characteristics indicated hydration and hydroxylation mass changes in human liver microsomes, which is crucial for understanding their absorption, distribution, metabolism, and elimination (ADME) properties (Long et al., 2021).

Synthesis and Antimicrobial Activity

  • New heterocyclic compounds, including furothiazolo pyrimido quinazolines, were synthesized and showed excellent growth inhibition of bacteria and fungi. These findings highlight the antimicrobial potential of such compounds and their relevance in developing new therapeutic agents (Abu‐Hashem, 2018).

Antitumor Activity

  • Enantiomeric pairs of quinazolinone alkaloids inspired by marine natural products were synthesized and evaluated for their antitumor activities. These studies disclosed new data for fiscalin B and its analogues, showing promising results in the development of novel anticancer drug leads (Long et al., 2018).

Microwave-assisted Synthesis

  • Microwave irradiation improved the synthesis of quinazoline alkaloid frameworks, significantly enhancing reaction times, yields, and stereocenter integrity. This method could be applied to synthesize compounds with complex ring systems, demonstrating its utility in efficiently generating pharmacologically relevant structures (Cledera et al., 2007).

Multicomponent Reactions and Catalysis

  • Novel methodologies involving multicomponent reactions and catalysis facilitated the synthesis of various quinazoline derivatives. For instance, the use of L-proline as a catalyst enabled the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing a green and efficient approach to accessing these compounds (Karamthulla et al., 2014).

Properties

IUPAC Name

1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYNYFNGPCNXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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